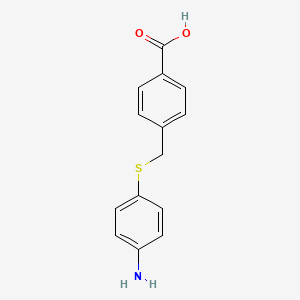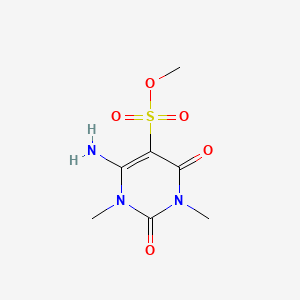![molecular formula C11H16O5S B12810697 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6915-71-5](/img/structure/B12810697.png)
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 202747 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 202747 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification and isolation of intermediate products.
Step 3: Final synthesis step involving the combination of intermediates to form NSC 202747.
Industrial Production Methods: In an industrial setting, the production of NSC 202747 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk synthesis: Using large-scale reactors to combine precursor chemicals.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions: NSC 202747 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms of the compound.
Substitution: Replacement of specific functional groups with other groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, often requiring specific solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 202747.
科学研究应用
NSC 202747 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of NSC 202747 involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, altering their activity and affecting various cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
NSC 202747 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include NSC 125973 and NSC 8184, which share some structural similarities but differ in their specific functional groups and properties.
属性
CAS 编号 |
6915-71-5 |
|---|---|
分子式 |
C11H16O5S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O5S/c1-17-5-4-15-11(14)9-7-3-2-6(16-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
InChI 键 |
RNBITUPTTPEOLD-UHFFFAOYSA-N |
规范 SMILES |
CSCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
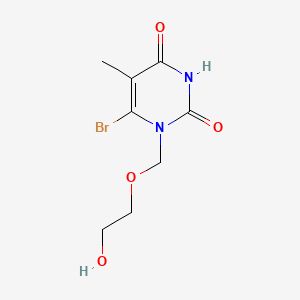



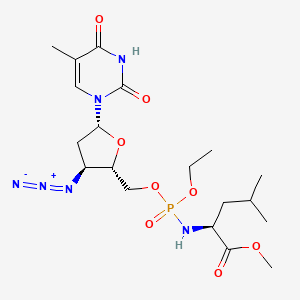

![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
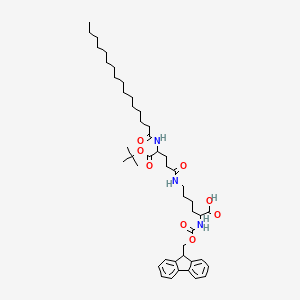

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
